Bis(2,4,6-tribromophenyl) carbonate

Description

Overview of Brominated Flame Retardants (BFRs) and Emerging Research Areas

Brominated flame retardants (BFRs) are a class of organobromine compounds that are added to a wide variety of consumer and industrial products to inhibit, suppress, or delay the production of flames and prevent the spread of fire. nih.govfrontiersin.org For decades, they have been instrumental in reducing fire-related injuries and property damage by being incorporated into materials like plastics, textiles, electronics, and building components. frontiersin.orgresearchgate.net BFRs can be categorized into two main types: additive and reactive. Additive BFRs are physically mixed with the material, whereas reactive BFRs are chemically bonded to the polymer matrix. nih.gov

The widespread use and persistence of certain BFRs have led to growing concerns about their environmental and health impacts. nih.gov Legacy BFRs, such as polybrominated diphenyl ethers (PBDEs) and hexabromocyclododecane (HBCD), have been found to be persistent, bioaccumulative, and toxic, leading to regulatory restrictions on their use in many countries. frontiersin.orgnih.gov This has spurred research into and the introduction of "emerging" or "novel" brominated flame retardants (NBFRs) as alternatives. frontiersin.orgresearchgate.net However, there is limited understanding of the environmental fate, and toxicological profiles of many of these newer BFRs. researchgate.net Consequently, a significant area of emerging research is the development of sensitive analytical methods for detecting these compounds and their degradation products in various environmental matrices and the assessment of their potential risks. frontiersin.org

Contextualization of Bis(2,4,6-tribromophenyl) Carbonate within Industrial and Environmental Research

This compound is a specific BFR that has been a subject of interest in industrial and environmental research. Its primary application lies in its function as a flame retardant. lookchem.com The compound is a derivative of 2,4,6-tribromophenol (B41969) (TBP), a substance used as an intermediate in the manufacture of flame retardants. oecd.orgwikipedia.org TBP itself can be used to "cap" the terminal groups of polymers, rendering the resulting material flame-resistant. oecd.org

The synthesis of related brominated compounds is an active area of research. For example, tris(2,4,6-tribromophenoxy)-1,3,5-triazine, another flame retardant, can be produced by reacting 2,4,6-tribromophenol with an alkali metal carbonate and cyanuric chloride in acetone. google.com The study of such synthesis processes provides insight into the production of complex BFRs. Environmental research has focused on the detection and fate of various BFRs and their precursors or byproducts. For instance, analytical methods have been developed for the trace detection of 2,4,6-tribromophenol and its derivative 2,4,6-tribromoanisole (B143524) in various products. nih.govresearchgate.netnih.gov Research has also investigated the biotransformation of other complex BFRs, which can lead to the formation of 2,4,6-tribromophenol in the environment and in organisms. nih.gov

Below are the chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 67990-32-3 | lookchem.comlookchem.com |

| Molecular Formula | C13H4Br6O3 | lookchem.com |

| Molecular Weight | 687.59306 g/mol | lookchem.com |

| Boiling Point | 546.4°C at 760 mmHg | lookchem.com |

| Flash Point | 284.3°C | lookchem.com |

| Density | 2.49 g/cm³ | lookchem.com |

| Vapor Pressure | 5.37E-12 mmHg at 25°C | lookchem.com |

Historical Trajectories and Current Status of Carbonate-based BFRs in Scholarly Literature

The use of organic carbonates as functional chemical entities has a long history, with compounds like bis(trichloromethyl) carbonate (triphosgene) being recognized for their versatility in organic synthesis for over a century. researchgate.net In the context of flame retardants, specific carbonate structures have been developed for their fire-retardant properties. For instance, patent literature from the 1980s describes polyhalophthalimidoalkyl-functional carbonates, such as 2-(tetrabromophthalimido)ethyl 2,4,6-tribromophenyl (B11824935) carbonate, as effective fire retardant additives for polymers. google.com

The scholarly literature on carbonate-based BFRs is more specialized compared to the extensive research on other BFR classes like PBDEs. Much of the research appears in the context of synthesis and application. The synthesis of bisacylphosphine oxides, for example, highlights the chemical manipulations involving carbonate-related structures for creating specialized industrial chemicals. beilstein-journals.org Current research continues to explore the synthesis and properties of complex brominated molecules, including derivatives that may feature carbonate linkages. researchgate.net The study of 2,4,6-tribromophenyl-terminated tetrabromobisphenol-A carbonate oligomers is another example of a complex, carbonate-containing BFR that is a subject of ongoing research. biosynth.com The investigation into these compounds underscores a trajectory towards developing more complex and potentially more stable BFRs, while the environmental and toxicological assessment of these specific carbonate-based BFRs remains a developing field.

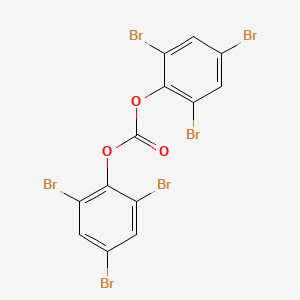

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bis(2,4,6-tribromophenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H4Br6O3/c14-5-1-7(16)11(8(17)2-5)21-13(20)22-12-9(18)3-6(15)4-10(12)19/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYCZCJACRVPWFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)OC(=O)OC2=C(C=C(C=C2Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H4Br6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70987410 | |

| Record name | Bis(2,4,6-tribromophenyl) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70987410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

687.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67990-32-3 | |

| Record name | Phenol, 2,4,6-tribromo-, 1,1′-carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67990-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2,4,6-tribromo-, 1,1'-carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067990323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,4,6-tribromo-, 1,1'-carbonate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2,4,6-tribromophenyl) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70987410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,4,6-tribromophenyl) carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Bis 2,4,6 Tribromophenyl Carbonate

Advanced Synthetic Routes to Bis(2,4,6-tribromophenyl) Carbonate

The synthesis of this compound is intrinsically linked to the broader field of diaryl carbonate production. These methods have evolved significantly, driven by the need for safer and more environmentally benign processes.

Phosgenation and Non-Phosgene Approaches for Diaryl Carbonate Synthesis

Historically, the synthesis of diaryl carbonates was dominated by the use of phosgene (B1210022), a highly toxic and hazardous chemical. The conventional phosgene process involves the reaction of a phenol (B47542) with phosgene to form the desired carbonate. researchgate.netmdpi.com While effective, the extreme toxicity of phosgene gas and the formation of corrosive by-products have led to a global shift towards safer alternatives. mdpi.comrsc.org A notable solid substitute for gaseous phosgene is bis(trichloromethyl) carbonate, commonly known as triphosgene, which offers easier and safer handling. researchgate.net

In response to the drawbacks of phosgenation, several non-phosgene routes have been developed, becoming the cornerstone of modern polycarbonate production. researchgate.netjaci.or.jp The most prominent of these is the transesterification of a dialkyl carbonate, such as dimethyl carbonate (DMC), with a phenol. researchgate.netmdpi.comacs.org This method avoids the use of phosgene entirely and is considered a greener process. Other non-phosgene strategies include the direct oxidative carbonylation of phenols and the transesterification involving dialkyl oxalates. researchgate.net

| Method | Reagents | Advantages | Disadvantages |

| Phosgenation | Phenol, Phosgene | High reactivity, well-established process. jaci.or.jp | Use of highly toxic phosgene, formation of corrosive by-products. researchgate.netmdpi.com |

| Non-Phosgene: Transesterification | Phenol, Dimethyl Carbonate (DMC) | Environmentally friendly, avoids toxic reagents. researchgate.netacs.org | Requires catalysts and high temperatures; equilibrium reaction. mdpi.comjaci.or.jp |

| Non-Phosgene: Oxidative Carbonylation | Phenol, Carbon Monoxide, Oxygen | Direct route to diaryl carbonate. | Involves toxic carbon monoxide. researchgate.net |

Catalytic Systems and Reaction Optimization for Enhanced Yields

The efficiency of non-phosgene routes, particularly the transesterification pathway, is highly dependent on the catalytic system employed. Research has identified several effective catalysts for the synthesis of diaryl carbonates like diphenyl carbonate (DPC). Titanium and tin-based catalysts have shown significant activity, with tin compounds often demonstrating superior performance in the carbonate interchange reaction between DMC and phenols. acs.org Specifically, dibutyltin (B87310) oxide has been highlighted as a highly effective catalyst for this transformation. mdpi.com

Reaction optimization is critical for maximizing yield, especially in equilibrium-limited processes like transesterification. The synthesis of DPC from DMC and phenol, for instance, is an equilibrium reaction. jaci.or.jp To drive the reaction toward the product side, the phenol by-product must be continuously removed from the reaction mixture, typically under reduced pressure and at elevated temperatures. This strategy ensures a high conversion rate and is a key feature of industrial non-phosgene polycarbonate production. mdpi.comjaci.or.jp

| Catalyst Type | Example | Target Reaction | Key Findings |

| Tin-based | Dibutyltin oxide | Transesterification of DMC and phenol | High catalytic activity and selectivity for diphenyl carbonate. mdpi.com |

| Titanium-based | Various Ti-compounds | Transesterification of DMC and phenol | Effective, but often considered less active than tin catalysts. acs.org |

| Iron-based | [Fe(BPMCDAC)]/TBAB | CO2 coupling with diglycidyl ethers | Efficiently produces bis(cyclic carbonate)s. rsc.org |

Precursor Chemistry and Functionalization of 2,4,6-Tribromophenol (B41969)

The direct precursor to this compound is 2,4,6-Tribromophenol (TBP). The synthesis and reactivity of TBP are foundational to understanding the formation of the final carbonate product.

TBP is readily synthesized through the electrophilic bromination of phenol. The strong activating effect of the hydroxyl group directs the bromine atoms to the ortho and para positions (2, 4, and 6), leading to a rapid reaction and typically high yields. bris.ac.uk The classic laboratory method involves treating an aqueous solution of phenol with bromine water, which results in the immediate formation of a white precipitate of TBP. bris.ac.ukprepchem.com More environmentally conscious methods have been developed, such as using hydrogen peroxide as an oxidant in combination with hydrobromic acid or a metal bromide salt. google.comgoogle.com

| Synthetic Method | Reagents | Conditions | Noteworthy Features |

| Direct Bromination | Phenol, Bromine Water | Aqueous solution, room temperature | Rapid reaction, near-quantitative yield, classic method. bris.ac.ukprepchem.com |

| Oxidative Bromination | Phenol, Hydrobromic Acid, Hydrogen Peroxide | Water or water/ethanol solvent | Environmentally friendly, avoids elemental bromine. google.com |

| Metal Bromide/Oxidant | Phenol, Sodium Bromide, H2O2, Sulfuric Acid | Aqueous solution, 20-25 °C | Regenerates bromine in situ. google.com |

Beyond its role as a precursor, 2,4,6-tribromophenol is a valuable intermediate in its own right, primarily in the manufacture of flame retardants. bris.ac.ukwikipedia.org It serves as the key building block for larger molecules such as 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) and tris(2,4,6-tribromophenoxy)-1,3,5-triazine. nih.govgoogle.com Reaction with a base, such as sodium hydroxide, converts TBP to its corresponding salt, sodium tribromophenate, which has applications as a fungicide and wood preservative. wikipedia.org

Exploring Chemical Derivatization and Reactivity Profiles of the Carbonate Structure

The reactivity of this compound is dictated by the electrophilic nature of its central carbonate carbonyl group. This reactivity is significantly enhanced by the presence of the three electron-withdrawing bromine atoms on each phenyl ring. These substituents make the 2,4,6-tribromophenoxide a very good leaving group, rendering the parent molecule a potent acylating agent.

The general reactivity of diaryl carbonates involves nucleophilic attack at the carbonyl carbon. nih.gov This can lead to a variety of chemical transformations. For example, they readily undergo transesterification reactions with alcohols or other phenols, a process that forms the basis of polycarbonate manufacturing where diphenyl carbonate reacts with bisphenol A. mdpi.comjaci.or.jp They also react with other nucleophiles, such as amines, to form carbamates. nih.gov The rate and facility of these reactions are strongly influenced by the electronic properties of the aryl groups; more electron-withdrawing substituents on the leaving group increase the electrophilicity of the carbonyl carbon and stabilize the departing phenoxide anion, thus accelerating the reaction. nih.govnih.gov

Given this reactivity profile, this compound is expected to be highly susceptible to nucleophilic attack. Its derivatization would likely involve reaction with various nucleophiles (e.g., alcohols, amines, thiols) to displace one or both of the tribromophenoxy groups, leading to the formation of new, asymmetric carbonates, carbamates, or thiocarbonates, with the release of 2,4,6-tribromophenol. This high reactivity makes it a potentially useful reagent for introducing a carbonyl group under specific conditions.

| Reaction Type | Nucleophile | Product Type | Significance |

| Transesterification | Alcohols, Phenols | New Carbonate + Phenol | Basis for non-phosgene polycarbonate synthesis. mdpi.comjaci.or.jp |

| Aminolysis | Primary/Secondary Amines | Carbamate + Phenol | Synthesis of ureas and related compounds. nih.gov |

| Hydrolysis | Water | Phenol + Carbon Dioxide | General decomposition pathway. nih.gov |

| Carbonylation | Diols | Cyclic Carbonate + Phenol | Phosgene-free route to valuable cyclic carbonates. organic-chemistry.org |

Integration and Performance in Advanced Polymeric Systems

Applications of Bis(2,4,6-tribromophenyl) Carbonate as a Flame Retardant Additive

This compound is identified as a brominated flame retardant. Its primary function within a polymer matrix is to suppress or delay combustion, thereby enhancing the fire safety of the final product. This compound is listed in several chemical inventories and has been noted in patent literature as a component in flame retardant compositions. For instance, a U.S. patent application mentions this compound among a list of brominated flame retardants suitable for radiation-curable compositions industrialchemicals.gov.au.

The electronics industry, in particular, has stringent fire safety standards for the plastic housings of devices. Regulatory and control documents from major electronics manufacturers list this compound as a substance subject to control or restriction samsung.comwisechip.com.twcalin.com.twlgchem.com. This implies its use in such applications, likely within polymer blends like Acrylonitrile Butadiene Styrene (ABS), Polycarbonate (PC), and their alloys, which are commonly used for electronic enclosures.

An assessment report from the Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS) provides some physical properties for this compound, such as a melting point of 190°C and a very low vapor pressure, which are important characteristics for an additive intended for use in high-temperature polymer processing industrialchemicals.gov.au.

Strategies for Covalent Bonding and Polymeric Matrix Integration

The primary method of integrating this compound into a polymer appears to be as an additive, where it is physically blended with the host polymer. There is a lack of specific publicly available research detailing strategies for the covalent bonding of this specific molecule into a polymer matrix.

However, a related and commercially significant flame retardant is the 2,4,6-tribromophenyl-terminated tetrabromobisphenol-A carbonate oligomer. This oligomeric flame retardant incorporates the 2,4,6-tribromophenyl (B11824935) group at the ends of a polycarbonate chain. This structural feature suggests a potential reactive pathway where 2,4,6-tribromophenol (B41969), a precursor to this compound, could be used as an end-capping agent during the polymerization of polycarbonate or other polyesters. This would result in the flame-retardant moiety being covalently bonded to the polymer backbone.

Investigation of Polymer-Compound Interface and Compatibility

The compatibility between a flame retardant additive and the host polymer is crucial for maintaining the mechanical and aesthetic properties of the final material. Poor compatibility can lead to issues such as blooming (migration of the additive to the surface), reduced impact strength, and poor surface finish.

While direct studies on the interfacial properties and compatibility of this compound are scarce, the fact that it is listed for use in demanding applications like electronics suggests that it possesses a degree of compatibility with common engineering thermoplastics. The structural similarity of its tribromophenyl groups to the aromatic structures found in polymers like polycarbonate and polystyrene (a component of ABS) may contribute to favorable interactions and miscibility.

Impact on Thermal Performance and Structural Stability of Polymeric Composites

The addition of any flame retardant can influence the thermal performance and structural stability of the host polymer. These effects are typically evaluated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Assessment of Thermal Degradation Behavior in Modified Polymers

TGA measures the weight loss of a material as a function of temperature, providing insights into its thermal stability and degradation profile. For a polymer containing this compound, TGA would be used to determine if the additive lowers the onset temperature of degradation or alters the degradation mechanism. Ideally, a flame retardant should have a decomposition temperature that is well-matched with that of the polymer it is protecting. The reported melting point of 190°C for this compound suggests it is stable at the typical processing temperatures of many thermoplastics.

Melt-Processing Characteristics of this compound-Containing Systems

The melt-processing characteristics of a polymer composite are critical for its successful manufacturing into final parts via processes like injection molding or extrusion. The addition of a flame retardant can affect the viscosity and flow behavior of the polymer melt. Rheological studies would be necessary to quantify these effects. While specific data for this compound is not available, it is a common challenge to balance flame retardancy with processability. High loadings of additives can increase melt viscosity, requiring adjustments to processing parameters such as temperature and pressure.

Environmental Distribution and Transport Dynamics of Bis 2,4,6 Tribromophenyl Carbonate

Detection and Occurrence in Global Environmental Matrices

The presence of a chemical in various environmental compartments such as air, water, sediment, and living organisms is a key indicator of its potential for widespread distribution.

Suspect screening is an analytical technique used to search for chemicals that are not routinely monitored but are suspected to be present in environmental samples. This is particularly important in remote regions like the Arctic, where the presence of a contaminant can indicate persistence and long-range environmental transport.

Despite the application of suspect and non-target screening methods to identify emerging contaminants in the Arctic, specific data on the detection of Bis(2,4,6-tribromophenyl) carbonate in these remote regions is not available in the reviewed scientific literature. lookchem.com Studies in the Arctic have identified other plastic-related compounds and BFRs, but this compound has not been specifically listed among the findings. lookchem.com

Waste Electrical and Electronic Equipment (WEEE) is a significant reservoir of various BFRs used to meet fire safety standards in plastics. nih.govbsef.com The recycling of these plastics can lead to the carry-over of these additives into new products.

While numerous studies have documented the presence of various BFRs in WEEE plastics, specific data quantifying the concentration of this compound in these materials is not detailed in the available literature. nih.govnih.govweee-forum.org Research on WEEE focuses on a range of BFRs, including polybrominated diphenyl ethers (PBDEs), tetrabromobisphenol A (TBBPA), and 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE), but does not provide specific occurrence data for this compound. nih.govweee-forum.org

Table 1: Detection of this compound in Environmental Matrices

| Environmental Matrix | Detection Status |

|---|---|

| Arctic Air | Data not available |

| Arctic Biota | Data not available |

| WEEE Plastics | Data not available |

| Recycled Polymers | Data not available |

This table is interactive. Click on the headers to sort.

Modeling of Environmental Partitioning and Long-Range Transport Potential

Environmental models are used to predict how a chemical will behave in the environment, including its potential to travel long distances from its source. These models use a chemical's physical and chemical properties to estimate its partitioning between air, water, soil, and biota.

There is no specific information available in the reviewed scientific literature regarding the environmental partitioning and long-range transport modeling of this compound. While its high molecular weight and bromination level suggest it may be persistent, detailed modeling studies to confirm its transport potential have not been published.

Assessment of Bioaccumulation Pathways in Aquatic and Terrestrial Ecosystems

Bioaccumulation is the process by which chemicals build up in an organism. It is a critical factor in assessing the environmental risk of a substance.

Specific studies on the bioaccumulation pathways of this compound in either aquatic or terrestrial ecosystems could not be found in the existing scientific literature. Research on the bioaccumulation of BFRs often focuses on other compounds with similar structures. nih.gov For instance, studies have investigated the bioaccumulation of other brominated compounds in organisms like oligochaete worms and zebrafish, but data for this compound is absent. nih.gov

Table 2: Bioaccumulation Data for this compound

| Ecosystem Type | Study Organism | Bioaccumulation Factor (BAF) | Biota-Sediment Accumulation Factor (BSAF) |

|---|---|---|---|

| Aquatic | Data not available | Data not available | Data not available |

| Terrestrial | Data not available | Data not available | Data not available |

This table is interactive. Click on the headers to sort.

Degradation Pathways and Environmental Transformation Products

Abiotic Degradation Mechanisms and Kinetics

Abiotic degradation encompasses the chemical transformation of TBC through non-biological processes, primarily driven by physical factors such as light and heat.

Photolytic degradation, the breakdown of compounds by light, is a potential transformation pathway for TBC. Studies on the phototransformation of 2,4,6-tribromophenol (B41969) (TBP), a structurally related compound and a potential degradation product of TBC, reveal that UV irradiation in aqueous solutions leads to its decomposition. nih.gov The process follows pseudo-first-order kinetics, with the rate influenced by factors such as pH and the presence of other substances like iron ions (Fe³⁺) and nitrite (B80452) (NO₂⁻). nih.gov The primary mechanism observed is hydrodebromination, leading to the formation of dihydroxylated dibromobenzene compounds. nih.gov Photodimerization has also been suggested as a possible reaction pathway. nih.gov While specific studies on the photolysis of TBC itself are limited, the behavior of TBP provides insights into the potential photolytic fate of TBC, suggesting that similar degradation mechanisms could occur.

Hydrolysis, the reaction with water, is another abiotic degradation pathway. While detailed kinetic studies on the hydrolysis of TBC are not extensively available in the reviewed literature, the stability of the carbonate linkage and the phenyl-ether bonds in related compounds suggests that hydrolysis of TBC may be a slow process under typical environmental conditions.

Thermal degradation of TBC is a significant pathway, particularly in scenarios such as fires or high-temperature industrial processes.

Studies on the thermal decomposition of structurally similar brominated flame retardants, such as 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE), provide valuable insights into the potential thermal breakdown of TBC. researchgate.netresearchgate.netacs.orgnih.govmurdoch.edu.aunih.gov The thermal decomposition of BTBPE at 340°C yields 2,4,6-tribromophenol (TBP) and vinyl 2,4,6-tribromophenyl (B11824935) ether as primary products. researchgate.net Quantum chemical calculations have shown that a 1,3-hydrogen shift is a dominant initial step in the thermal decomposition of BTBPE, leading to the formation of TBP. acs.orgnih.govmurdoch.edu.au Similarly, the thermal degradation of tetrabromobisphenol A diallyl ether also results in the release of significant amounts of bromophenols, including 2-bromophenol, 4-bromophenol, 2,4-dibromophenol, and 2,4,6-tribromophenol. cetjournal.it Given the structural similarities, it is highly probable that the thermal degradation of TBC also leads to the formation of TBP and other polybrominated phenols.

Table 1: Potential Thermal Degradation Products of Bis(2,4,6-tribromophenyl) carbonate This table is generated based on findings from related brominated flame retardants and represents potential, not confirmed, degradation products of TBC.

| Precursor Compound | Potential Degradation Products | Formation Pathway | Reference |

|---|---|---|---|

| This compound | 2,4,6-Tribromophenol | Thermal Decomposition | researchgate.netcetjournal.it |

| This compound | Polybrominated Diphenyl Ethers | Bimolecular Condensation | nih.govmurdoch.edu.au |

A significant concern with the thermal degradation of brominated flame retardants is the potential for the formation of polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs). epa.govcore.ac.ukresearchgate.net These compounds are structurally similar to their chlorinated counterparts and are known for their toxicity. core.ac.ukresearchgate.net The formation of PBDDs and PBDFs can occur through the thermal transformation of brominated precursors. nih.gov For instance, the bimolecular condensation reactions of thermal degradation products of BTBPE, such as the 2,4,6-tribromophenoxy radical and 2,4,6-tribromophenol, can generate brominated diphenyl ethers, which are direct precursors to PBDDs. acs.orgnih.govmurdoch.edu.au Although the bromination of organic compounds generally occurs at lower temperatures than chlorination, which is less conducive to dioxin formation, the potential for PBDD and PBDF generation from brominated flame retardants during thermal processes remains a critical area of investigation. epa.gov

Thermal Degradation Profiles and By-product Formation

Biotic Degradation Processes and Microbial Biotransformation

Biotic degradation involves the transformation of TBC by microorganisms, which can play a significant role in its environmental fate. mdpi.commedcraveonline.comyoutube.comnih.govyoutube.com

Reductive debromination is a key microbial process in the breakdown of brominated organic compounds. Studies on 2,4,6-tribromophenol (TBP) have demonstrated its debromination under anaerobic conditions by mixed microbial cultures. researchgate.netmuni.cz This process involves the sequential removal of bromine atoms from the aromatic ring. For instance, research has shown the transformation of TBP to phenol (B47542) through hydrodebromination using a Raney Al-Ni alloy, followed by the biodegradation of the resulting phenol by bacterial strains such as Pseudomonas and Rhodococcus. researchgate.netmuni.cz Another study demonstrated the electrochemical reductive debromination of TBP, where it was initially reduced to a free radical ion, followed by debromination to dibromophenol and eventually to phenol. researchgate.net These findings suggest that reductive debromination is a viable pathway for the degradation of TBC, likely proceeding through the initial breakdown to TBP followed by its subsequent debromination.

Table 2: Microbial Strains Involved in the Degradation of Related Brominated Compounds

| Compound | Microorganism/System | Degradation Process | Reference |

|---|---|---|---|

| 2,4,6-Tribromophenol | Pseudomonas sp. | Biodegradation of phenol (post-debromination) | researchgate.netmuni.cz |

| 2,4,6-Tribromophenol | Rhodococcus sp. | Biodegradation of phenol (post-debromination) | researchgate.netmuni.cz |

Oxidative and Mineralization Pathways

Due to the lack of specific research, no data is available to populate a table on the oxidative and mineralization pathways of this compound.

Analytical Chemistry Approaches for Detection, Identification, and Quantification

The detection, identification, and quantification of "Bis(2,4,6-tribromophenyl) carbonate" (BTBC) in various environmental and biological matrices present significant analytical challenges. These challenges stem from the compound's chemical properties, its presence at trace levels, and the complexity of the matrices in which it is found. To address these issues, a range of sophisticated analytical techniques have been developed and optimized.

Advanced Spectroscopic and Computational Research

Elucidation of Molecular Structure using Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

Spectroscopic techniques are fundamental in determining the molecular architecture of chemical compounds. For Bis(2,4,6-tribromophenyl) carbonate, NMR and IR spectroscopy provide critical data for structural confirmation by identifying the specific functional groups and the arrangement of atoms within the molecule.

In ¹H NMR spectroscopy, the chemical environment of protons is mapped. Due to the symmetrical nature of this compound, where two identical tribromophenyl groups are linked to a central carbonate moiety, a simplified spectrum is expected. The two protons on each aromatic ring (at the C-3 and C-5 positions) are chemically equivalent. Therefore, all four aromatic protons in the molecule are expected to resonate as a single signal, appearing as a singlet in the aromatic region of the spectrum.

¹³C NMR spectroscopy provides information on the carbon skeleton. udel.edu For this molecule, several distinct carbon signals are anticipated. The symmetry of the molecule means that corresponding carbons on the two phenyl rings are equivalent. Key signals include those for the carbonate carbon, the carbon atom bonded to the oxygen (C-1), the carbons bonded to bromine atoms (C-2, C-4, C-6), and the carbons bonded to hydrogen (C-3, C-5). The chemical shift of the carbonate carbon is particularly diagnostic and typically appears in a distinct region from the aromatic carbons. researchgate.net

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Description |

| ¹H | ~7.8-8.0 | Singlet, integrating to 4H (aromatic C-H) |

| ¹³C | ~148-150 | Carbonate carbon (C=O) |

| ¹³C | ~145-147 | Aromatic C-O (C-1) |

| ¹³C | ~135-137 | Aromatic C-H (C-3, C-5) |

| ¹³C | ~120-125 | Aromatic C-Br (C-2, C-4, C-6) |

Note: These are estimated values based on typical chemical shifts for similar functional groups and substituted aromatic rings. Actual experimental values may vary based on solvent and experimental conditions.

Infrared (IR) spectroscopy identifies the vibrational modes of functional groups within the molecule. The spectrum of this compound is expected to be characterized by several key absorption bands. A very strong and sharp absorption band is predicted for the carbonyl (C=O) stretching vibration of the carbonate group, typically appearing in the range of 1780-1820 cm⁻¹. Additionally, strong bands corresponding to the C-O stretching of the carbonate-phenyl ether linkage would be visible. researchgate.netresearchgate.net The presence of the tribrominated benzene (B151609) rings would be confirmed by aromatic C=C stretching vibrations and C-H bending bands. The carbon-bromine (C-Br) bonds also produce characteristic absorptions in the lower frequency (fingerprint) region of the spectrum. chemicalbook.com

Table 2: Predicted IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Intensity |

| 1780 - 1820 | C=O stretch (carbonate) | Strong, Sharp |

| 1450 - 1600 | Aromatic C=C stretch | Medium to Weak |

| 1150 - 1250 | C-O stretch (aryl-O-CO) | Strong |

| 850 - 900 | Aromatic C-H out-of-plane bend | Strong |

| 550 - 650 | C-Br stretch | Medium to Strong |

Note: These are predicted absorption ranges based on characteristic frequencies for the specified functional groups.

Investigation of Mass Spectrometric Fragmentation Patterns

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns under ionization. The mass spectrum of this compound is distinguished by the complex isotopic pattern created by the presence of six bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~51% and ~49%, respectively). This results in a highly characteristic cluster of peaks for the molecular ion and any bromine-containing fragments, which simplifies their identification.

Upon electron ionization, the molecule is expected to undergo specific fragmentation pathways. A primary cleavage event would likely be the scission of a carbon-oxygen bond between the carbonate group and one of the aromatic rings. This can lead to the formation of a 2,4,6-tribromophenoxy radical and a corresponding cation, or the formation of a 2,4,6-tribromophenyl (B11824935) cation after further rearrangement. The loss of a neutral carbon dioxide molecule is another common fragmentation pathway for carbonate esters. The analysis of pyrolysis products from structurally similar compounds like 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) supports the formation of 2,4,6-tribromophenol (B41969) and related species through thermal degradation and fragmentation. researchgate.net

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (most abundant isotope) | Proposed Fragment Structure | Description |

| 682 | [C₁₃H₄Br₆O₃]⁺ | Molecular Ion (M⁺) |

| 353 | [C₆H₂Br₃O]⁺ | Tribromophenoxy cation |

| 329 | [C₆H₂Br₃]⁺ | Tribromophenyl cation |

| 331 | [C₆H₃Br₃O]⁺ | Tribromophenol radical cation (from rearrangement) |

Note: The m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁶O). Each listed fragment will appear as a complex cluster of peaks due to the various combinations of ⁷⁹Br and ⁸¹Br isotopes.

Quantum Chemical Calculations and Molecular Dynamics Simulations

Computational chemistry provides deep insights into molecular properties that can be difficult to measure experimentally. Methods like quantum chemical calculations and molecular dynamics simulations are used to explore the structure, stability, and reactivity of this compound at a molecular level.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), can be employed to predict the most stable three-dimensional structure (conformation) of the molecule. nih.gov These calculations can determine bond lengths, bond angles, and dihedral angles, revealing that the two phenyl rings are likely twisted out of the plane of the central carbonate group to minimize steric repulsion between the bulky bromine atoms. The results of these calculations can be used to predict spectroscopic data (like IR vibrational frequencies) which can then be compared with experimental results for validation. nih.gov

Molecular dynamics (MD) simulations can model the behavior of the molecule over time at various temperatures. bohrium.com Such simulations are useful for exploring conformational flexibility and understanding the phase behavior of the compound, such as predicting its melting point by simulating the transition from a crystalline solid to a liquid state. bohrium.com

Computational methods are invaluable for studying the mechanisms of chemical reactions. For this compound, this includes modeling its thermal decomposition or hydrolysis pathways. By calculating the energy of reactants, transition states, and products, chemists can map out the most likely reaction pathways. For instance, DFT calculations can model the step-by-step process of C-O bond cleavage, which is a key step in the thermal degradation of similar brominated flame retardants. nih.gov These mechanistic studies help predict potential degradation products and understand the compound's persistence in different environments.

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the properties or biological activities of chemicals based on their molecular structure. nih.govflemingcollege.ca For a compound like this compound, which belongs to the class of brominated flame retardants (BFRs), QSAR can be used to estimate properties such as toxicity or endocrine-disrupting potential without extensive laboratory testing. nih.govnih.gov

The process involves calculating a set of numerical values, known as molecular descriptors, that encode structural, physical, and chemical features of the molecule. These can include descriptors for size (e.g., molecular surface area), lipophilicity (e.g., logP), and electronic properties. nih.gov A mathematical model is then developed by correlating these descriptors with the known activity of a series of related compounds. This model can then be used to predict the activity of this compound. Such approaches are critical for screening large numbers of chemicals and prioritizing them for further experimental investigation. flemingcollege.ca

Research Gaps and Future Directions in Bis 2,4,6 Tribromophenyl Carbonate Studies

Exploration of Sustainable Synthesis Routes and Green Chemical Engineering

The conventional synthesis of many BFRs often involves processes that are not aligned with the principles of green chemistry, sometimes utilizing hazardous reagents like phosgene (B1210022). mdpi.com A significant research gap exists in the development of sustainable and environmentally benign synthesis routes for Bis(2,4,6-tribromophenyl) carbonate. Future research should prioritize the exploration of alternative synthetic pathways that minimize or eliminate the use of toxic precursors and solvents.

One promising avenue is the investigation of biocatalysis, using enzymes like lipase, which has shown success in the green synthesis of other carbonates, such as trimethylene carbonate from bio-based 1,3-propanediol (B51772) and dimethyl carbonate. nih.govresearchgate.net Such methods offer the potential for high yields under milder reaction conditions, reducing energy consumption and waste generation. nih.gov Furthermore, exploring the use of safer carbonyl donors to replace highly toxic phosgene derivatives is crucial. mdpi.comresearchgate.net Research into solid-state synthesis or flow chemistry could also offer more sustainable and scalable production methods. The development of a high-yield, green synthesis route for this compound would not only enhance its environmental profile but could also be a model for the production of other brominated compounds. nih.govresearchgate.net

Comprehensive Assessment of Lifecycle Environmental Dynamics

A thorough understanding of the environmental fate and transport of this compound throughout its lifecycle is currently lacking. While studies have been conducted on other BFRs, such as polybrominated diphenyl ethers (PBDEs) and 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE), specific data for this compound remains scarce. nih.govnih.govnih.gov Future research must focus on a comprehensive lifecycle assessment (LCA) to quantify its environmental impacts from production to end-of-life. whiterose.ac.uk

Key areas of investigation should include its potential for release from products during use and disposal, its partitioning in various environmental compartments (air, water, soil, and sediment), and its long-range transport potential. mdpi.comnilu.no Studies on related compounds like BTBPE indicate that while it is poorly absorbed from the gastrointestinal tract in rats, it can accumulate in lipophilic tissues and its degradation can lead to the formation of other persistent compounds like 2,4,6-tribromophenol (B41969). nih.govnih.gov Research is needed to determine if this compound follows similar pathways. Understanding its degradation processes—photolytic, thermal, and biological—is critical to predicting the formation of potentially more toxic and mobile breakdown products. nih.govbsef.com

Development of Innovative Applications beyond Traditional Flame Retardancy

The applications of this compound have been predominantly limited to its role as a flame retardant. europa.eu A significant research opportunity lies in exploring novel applications that leverage its unique chemical structure for purposes beyond fire safety. The bis-phenyl carbonate backbone, for instance, could be a scaffold for the synthesis of new polymers or functional materials.

Drawing parallels from the diverse applications of other bis-compounds, such as bis-ureas in materials science for creating gelling agents and structured inorganic materials, future research could investigate the potential of this compound derivatives in similar roles. mdpi.com The high bromine content could be exploited in applications requiring high refractive index materials or as a synthon in the preparation of complex organic molecules. nih.gov Furthermore, exploring its potential as an intermediate in the synthesis of pharmaceuticals or agrochemicals, after appropriate chemical modification to mitigate any inherent toxicity, could open up new avenues for this compound. The development of fluorinated carbonates as fire suppressant candidates for lithium-ion batteries also suggests a potential direction for research into halogenated carbonates in energy storage applications. nih.gov

Advancements in Ultra-Trace Analytical Methodologies

The ability to detect and quantify this compound at ultra-trace levels in various environmental and biological matrices is fundamental to assessing its distribution and impact. nih.gov While analytical methods exist for a range of BFRs, including gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), specific and highly sensitive methods for this compound are not well-established. nih.govnih.govnih.gov

Future research should focus on developing and validating robust analytical techniques capable of detecting this compound at the parts-per-trillion (ppt) level or lower. hpst.cz This could involve the use of advanced instrumentation such as tandem mass spectrometry (MS/MS), which offers enhanced selectivity and sensitivity, and innovative sample preparation techniques like stir bar sorptive extraction (SBSE) to pre-concentrate the analyte from complex matrices. nih.gov The development of certified reference materials for this compound is also crucial for ensuring the accuracy and comparability of data across different laboratories. nih.gov

Integrated Cross-Disciplinary Research Initiatives

Addressing the multifaceted challenges and opportunities associated with this compound requires a departure from siloed research efforts. Future progress will be contingent on integrated, cross-disciplinary research initiatives that bring together experts from various fields.

Chemists are needed to develop sustainable synthesis routes and explore novel applications. mdpi.comnih.gov Environmental scientists and toxicologists are essential for conducting comprehensive lifecycle assessments and understanding the compound's environmental fate and potential health implications. mdpi.comwhiterose.ac.uk Materials scientists can contribute to the development of innovative applications beyond flame retardancy, while analytical chemists are crucial for developing the sensitive detection methods required for monitoring. nih.govmdpi.com Such collaborative efforts will be vital for generating the holistic knowledge base needed to make informed decisions about the future of this compound and other brominated compounds, ensuring that their benefits are maximized while minimizing their potential risks to human health and the environment. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for bis(2,4,6-tribromophenyl) carbonate, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The compound is synthesized via interfacial polycondensation of tetrabromobisphenol-A (TBBPA) with phosgene in the presence of 2,4,6-tribromophenol as an end-capping agent. Key parameters include pH control (maintained at 8–10 using NaOH), stoichiometric ratios of monomers, and reaction temperature (20–25°C). Orthogonal experimental design (e.g., Taguchi method) can optimize variables like catalyst concentration and stirring speed to achieve >95% yield .

Q. Which analytical techniques are most effective for characterizing the purity and molecular weight distribution of this compound?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C) to confirm bromine substitution patterns and carbonate linkage formation.

- FTIR for identifying characteristic C=O (1740–1760 cm⁻¹) and C-O-C (1240–1280 cm⁻¹) stretches.

- Gel Permeation Chromatography (GPC) with polystyrene standards to determine molecular weight (Mn ~3500 g/mol) and polydispersity (PDI <1.5) .

Q. How does thermal stability vary between this compound and its non-brominated analogs?

- Methodological Answer : Perform thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min). This compound shows a decomposition onset at ~300°C, compared to ~350°C for non-brominated analogs. Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) of 120–130°C, influenced by bromine content and oligomer chain length .

Advanced Research Questions

Q. What mechanistic pathways govern the thermal decomposition of this compound, and how do additives like Ca(OH)₂ influence debromination efficiency?

- Methodological Answer : Pyrolysis-GC/MS studies at 500°C identify HBr, tribromophenol, and polybrominated dibenzofurans (PBDFs) as primary decomposition products. Co-pyrolysis with Ca(OH)₂ (10–20 wt%) promotes HBr neutralization, reducing PBDF formation by >60%. Kinetic modeling (e.g., Friedman isoconversional method) quantifies activation energies (Ea ≈ 150–200 kJ/mol) for debromination steps .

Q. How do environmental factors (e.g., UV exposure, OH radicals) alter the atmospheric persistence and toxicity of this compound?

- Methodological Answer : Computational studies (DFT at B3LYP/6-311++G(d,p)) predict OH radical attack at the carbonate group, leading to C-O bond cleavage. Half-lives under simulated sunlight (λ >290 nm) range from 2–5 days. Ecotoxicity assays (e.g., Daphnia magna LC50) correlate degradation intermediates with increased acute toxicity, necessitating QSAR modeling for risk assessment .

Q. What challenges arise in quantifying trace levels of this compound in environmental matrices, and how can method sensitivity be improved?

- Methodological Answer : Matrix effects (e.g., lipid interference in biota) complicate GC-MS/NCI analysis. Use pressurized liquid extraction (PLE) with acetone/hexane (3:1 v/v) and clean-up via Florisil® columns to recover >85% of the compound. Enhance sensitivity by derivatizing phenolic degradation products with BSTFA and employing isotope dilution (¹³C-labeled internal standards) .

Q. How do conflicting data on bromine content and molecular weight across studies impact structure-property relationships?

- Methodological Answer : Discrepancies arise from variations in synthesis protocols (e.g., phosgene vs. diphosgene) and GPC calibration standards. Cross-validate using MALDI-TOF MS to resolve oligomer distributions and X-ray fluorescence (XRF) for bromine quantification. Statistical meta-analysis of literature data (e.g., ANOVA) identifies significant batch-to-batch variability in commercial samples .

Q. Can molecular dynamics (MD) simulations predict the flame-retardant efficacy of this compound in polymer composites?

- Methodological Answer : MD simulations (e.g., LAMMPS) with force fields like COMPASS III model chain mobility and bromine migration in polycarbonate matrices. Correlate simulation results with cone calorimetry data (e.g., 30–40% reduction in peak heat release rate at 10% loading) to validate predictive accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.